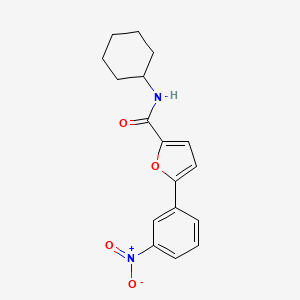

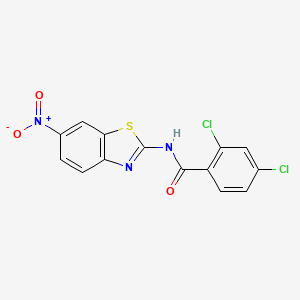

N-cyclohexyl-5-(3-nitrophenyl)furan-2-carboxamide

Übersicht

Beschreibung

“N-cyclohexyl-5-(3-nitrophenyl)furan-2-carboxamide” is a complex organic compound that contains a furan ring, a nitrophenyl group, and a carboxamide group . The furan ring is a five-membered aromatic ring with four carbon atoms and one oxygen atom. The nitrophenyl group is a phenyl ring (a six-membered aromatic ring of carbon atoms) with a nitro group (-NO2) attached. The carboxamide group (-CONH2) is a functional group that consists of a carbonyl group (C=O) linked to an amine group (NH2).

Synthesis Analysis

The synthesis of amide derivatives containing furan rings can be achieved under mild synthetic conditions supported by microwave radiation . The reactions are carried out in a microwave reactor in the presence of effective coupling reagents . The reaction time, the solvent, and the amounts of the substrates are optimized . After crystallization or flash chromatography, the final compounds are isolated with good or very good yields .Molecular Structure Analysis

The molecular structure of “N-cyclohexyl-5-(3-nitrophenyl)furan-2-carboxamide” can be elucidated using various spectroscopic methods including IR, 1H NMR, 13C NMR . The dihedral angle between furan and pyridine rings is a key feature in the molecular structure .Chemical Reactions Analysis

The chemical reactions involving “N-cyclohexyl-5-(3-nitrophenyl)furan-2-carboxamide” can be carried out in a microwave reactor in the presence of effective coupling reagents . The reaction time, the solvent, and the amounts of the substrates are optimized .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-cyclohexyl-5-(3-nitrophenyl)furan-2-carboxamide” can be determined using various methods. For instance, the temperature dependence of saturated vapor pressure can be determined by Knudsen’s effusion method . The standard enthalpies, entropies, and Gibbs energies of sublimation and evaporation can be calculated at 298.15 K .Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

Furan derivatives, such as N-cyclohexyl-5-(3-nitrophenyl)furan-2-carboxamide, have been found to have significant antibacterial activity . They have been used in the fight against bacterial strain-caused infection . The rise in drug resistance to clinically utilized anti-infectives has necessitated the discovery of new antimicrobial compounds with distinct mechanisms of action .

Anticancer Properties

Pyrazoles, which are nitrogen-containing heterocycles, play an important role in medicinal chemistry due to their wide range of biological applications, including anticancer . As furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics, they have been employed as medicines in a number of distinct disease areas .

Anti-inflammatory Properties

Furan derivatives have also been found to have anti-inflammatory properties . This makes them useful in the treatment of conditions that involve inflammation .

Anticonvulsant Properties

Pyrazoles, including those with furan derivatives, have been found to have anticonvulsant properties . This makes them potentially useful in the treatment of conditions such as epilepsy .

Antioxidant Properties

Furan derivatives have been found to have antioxidant properties . This means they can help protect the body’s cells from damage caused by free radicals .

Use in Suzuki–Miyaura Coupling

The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . Furan derivatives, such as N-cyclohexyl-5-(3-nitrophenyl)furan-2-carboxamide, can be used in this reaction due to their stability and readily prepared nature .

Zukünftige Richtungen

The future directions for “N-cyclohexyl-5-(3-nitrophenyl)furan-2-carboxamide” could involve further exploration of its potential biological activities. For instance, the compound could be investigated as a potential anticancer agent targeting the epidemal growth factor receptor (EGFR) . Additionally, the novel indole scaffold may be beneficial to investigate new anticancer agents for targeting the EGFR .

Eigenschaften

IUPAC Name |

N-cyclohexyl-5-(3-nitrophenyl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O4/c20-17(18-13-6-2-1-3-7-13)16-10-9-15(23-16)12-5-4-8-14(11-12)19(21)22/h4-5,8-11,13H,1-3,6-7H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBZCDNPZCJITJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701330027 | |

| Record name | N-cyclohexyl-5-(3-nitrophenyl)furan-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701330027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49724297 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

874465-25-5 | |

| Record name | N-cyclohexyl-5-(3-nitrophenyl)furan-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701330027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 6-acetyl-2-(2,5-dichlorothiophene-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2665715.png)

![5-Methyl-2-(3-phenoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2665718.png)

![ethyl 4-({[(1-methyl-5-phenyl-1H-imidazol-2-yl)thio]acetyl}amino)benzoate](/img/structure/B2665723.png)

![1-(1-(benzo[b]thiophene-2-carbonyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2665724.png)

![3-methyl-1-{6-phenylthieno[2,3-d]pyrimidin-4-yl}-1H-pyrazol-5-amine](/img/structure/B2665725.png)

![1-(2H-1,3-benzodioxol-5-yl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2665730.png)

![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2665733.png)

![N-[(4-ethoxyphenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide](/img/structure/B2665734.png)